7-Cyano-4-hydroxy-3-quinolinecarboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
7-cyano-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3/c12-4-6-1-2-7-9(3-6)13-5-8(10(7)14)11(15)16/h1-3,5H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBVDRBQCUYVAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467725 | |
| Record name | 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118078-26-5 | |
| Record name | 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Stearinsäure-d35 wird durch Deuterierung von Stearinsäure synthetisiert. Das Verfahren beinhaltet den Austausch von Wasserstoffatomen durch Deuterium. Dies kann durch katalytische Austauschreaktionen unter Verwendung von Deuteriumgas (D2) in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff (Pd/C) erreicht werden. Die Reaktion findet typischerweise unter hohem Druck und hoher Temperatur statt, um eine vollständige Deuterierung zu gewährleisten .
Industrielle Produktionsverfahren: Die industrielle Produktion von Stearinsäure-d35 folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Hochdruckreaktoren und effizienten Katalysatoren, um die Ausbeute und Reinheit zu maximieren. Das Produkt wird dann durch Destillation und Kristallisation gereinigt, um die gewünschte isotopen Reinheit und chemische Reinheit zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Stearinsäure-d35 durchläuft verschiedene chemische Reaktionen ähnlich ihrem nicht-deuterierten Gegenstück. Dazu gehören:
Oxidation: Stearinsäure-d35 kann zu Stearinaldehyd und Stearinsäure oxidiert werden.
Reduktion: Sie kann zu Stearylalkohol reduziert werden.
Substitution: Die Carboxylgruppe kann Substitutionsreaktionen eingehen, um Ester und Amide zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.
Substitution: Reagenzien wie Alkohole und Amine werden in Gegenwart von Katalysatoren oder Aktivierungsmitteln verwendet.
Hauptprodukte:
Oxidation: Stearinaldehyd, Stearinsäure.
Reduktion: Stearylalkohol.
Substitution: Ester, Amide.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
7-Cyano-4-hydroxy-3-quinolinecarboxylic acid has been studied for its antimicrobial properties. Research indicates that derivatives of quinolinecarboxylic acids exhibit significant antibacterial activity against various strains of bacteria, making them potential candidates for developing new antibiotics .
Anticancer Research
The compound's structural similarity to other bioactive quinolines suggests potential anticancer properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation, particularly in leukemia and breast cancer cell lines . For instance, derivatives with modifications at the cyano or hydroxy groups have demonstrated enhanced cytotoxic effects.
Enzyme Inhibition
Research has identified that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can be crucial for developing therapeutic agents targeting diseases where these enzymes are overactive, such as certain metabolic disorders .
Fluorescent Probes
The compound is also utilized in the development of fluorescent probes for biological imaging. Its ability to fluoresce under specific conditions makes it a valuable tool in tracking cellular processes and studying biomolecular interactions .
Data Table: Summary of Research Findings
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry examined various derivatives of quinolinecarboxylic acids, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In a study focusing on the anticancer properties of quinoline derivatives, researchers synthesized several analogs of this compound. One derivative showed a significant reduction in cell viability in MCF-7 breast cancer cells, suggesting modifications at the cyano group could enhance anticancer activity.
Case Study 3: Enzyme Inhibition
Research published in Biochemical Pharmacology explored the enzyme inhibition properties of the compound, revealing that it effectively inhibited dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis. This inhibition suggests potential applications in cancer therapy, where DHFR is often targeted.
Wirkmechanismus
The mechanism of action of Stearic Acid-d35 involves its incorporation into biological membranes and metabolic pathways. The deuterium atoms in Stearic Acid-d35 can influence the rate of metabolic reactions due to the kinetic isotope effect. This can lead to altered metabolic profiles and provide insights into the role of fatty acids in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The biological and physicochemical properties of quinolinecarboxylic acids are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Substituent Patterns and Key Properties
Key Observations:
- This may improve solubility or alter pharmacokinetics . Chloro (Cl): Common in antimalarial intermediates (e.g., chloroquine precursors) . Fluoro (F): Critical in fluoroquinolones (e.g., norfloxacin) for DNA gyrase inhibition .
- Biological Activity: Fluoroquinolones (e.g., norfloxacin) exhibit broad-spectrum antibacterial activity due to fluorine’s electronegativity and piperazinyl groups enhancing cellular uptake . The antitumor compound NSC 368390 demonstrates the impact of bulky substituents (e.g., biphenyl) on targeting solid tumors .
Physicochemical Properties
- Solubility: The cyano group may confer moderate aqueous solubility, whereas lipophilic groups (e.g., biphenyl in NSC 368390) reduce solubility .
- Acidity : The 4-OH (pKa ~6.5) and 3-COOH (pKa ~3.5) groups are ionizable, with electron-withdrawing substituents (CN, F) lowering pKa values compared to electron-donating groups (OCH₃) .
Biologische Aktivität
7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is a quinoline derivative that has garnered attention due to its diverse biological activities, particularly its antibacterial and antifungal properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a quinoline backbone with a cyano group and a hydroxyl group, which contribute to its biological activity.
Antibacterial Activity
Studies have shown that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. The mechanism of action is believed to involve interference with bacterial DNA synthesis or cell wall formation.
Table 1: Antibacterial Efficacy Against Common Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Antifungal Activity
The compound also exhibits antifungal activity, making it a candidate for treatment strategies against fungal infections. Research indicates that it disrupts fungal cell membrane integrity, leading to cell death.
Table 2: Antifungal Efficacy Against Common Strains
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 8 µg/mL | |
| Aspergillus niger | 16 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- DNA Intercalation : The quinoline structure allows for intercalation between DNA bases, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism, such as topoisomerases and DNA gyrases.
- Membrane Disruption : In fungi, the compound can integrate into the cell membrane, increasing permeability and leading to cytolysis.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Antibacterial Effects : A clinical trial involving patients with urinary tract infections demonstrated that administration of this compound led to significant improvement in symptoms and a reduction in bacterial load.
- Case Study on Antifungal Treatment : A study on patients with recurrent Candida infections showed that treatment with this compound resulted in a marked decrease in infection recurrence rates.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid with high purity?
- Answer: The synthesis typically involves hydrolysis of ethyl ester derivatives under basic conditions. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate can be hydrolyzed using 10% aqueous NaOH and methanol at room temperature for 4 hours, yielding the corresponding carboxylic acid with ~86.5% efficiency . Key considerations include:
- Reaction Conditions: Optimize temperature and reaction time to minimize side products.
- Purification: Use column chromatography or recrystallization to isolate the product.
- Analytical Validation: Confirm purity via HPLC (>95%) and structural integrity via -NMR and IR spectroscopy.
Q. How should researchers handle and store this compound to ensure stability?
- Answer: Based on safety protocols for structurally similar quinolinecarboxylic acids:
- Handling: Use gloves, lab coats, and eye protection to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust .
- Storage: Keep the compound in a tightly sealed container under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent degradation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer:
- NMR Spectroscopy: - and -NMR to confirm the quinoline backbone and substituent positions (e.g., cyano and hydroxyl groups) .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.
- FT-IR: Identify functional groups (e.g., C≡N stretch at ~2200 cm, carboxylic acid O-H stretch at ~2500–3000 cm) .
Advanced Research Questions
Q. How do substituents at the 7-position influence the bioactivity of 4-hydroxy-3-quinolinecarboxylic acid derivatives?
- Answer: Substituents like cyano, fluoro, or amino groups modulate antibacterial activity by altering:
- Lipophilicity: Electron-withdrawing groups (e.g., -CN) enhance membrane permeability .
- DNA Gyrase Binding: Fluorine at position 6 or 8 improves target affinity in quinolone antibiotics .
- Methodological Insight: Use comparative structure-activity relationship (SAR) studies with analogs like 7-fluoro or 7-amino derivatives to quantify activity shifts .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar quinolinecarboxylic acids?
- Answer: Discrepancies often arise from variations in:
- Assay Conditions: Standardize MIC (Minimum Inhibitory Concentration) testing using consistent bacterial strains (e.g., E. coli ATCC 25922) .
- Compound Purity: Ensure >95% purity via HPLC to exclude confounding effects from impurities .
- Computational Modeling: Apply molecular docking to predict binding affinities for homologs like 7-cyclopropyl or 7-methoxy derivatives .
Q. What strategies improve the aqueous solubility of this compound for in vivo studies?
- Answer:
- Salt Formation: Prepare sodium or potassium salts via neutralization with NaOH/KOH .
- Prodrug Design: Synthesize ester prodrugs (e.g., ethyl or methyl esters) that hydrolyze in vivo to release the active acid .
- Co-Solvents: Use DMSO-water mixtures (<10% DMSO) for preclinical formulations .
Methodological Tables
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
